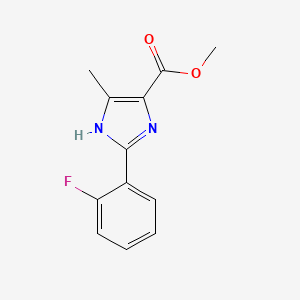
O-(4-(Methylsulfonyl)benzyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-(Methylsulfonyl)benzyl)hydroxylamine hydrochloride: is a chemical compound known for its stability and reactivity. It is often used in organic synthesis and various chemical reactions due to its unique properties. The compound is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with a methylsulfonyl group, and it is stabilized in its hydrochloride form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-(Methylsulfonyl)benzyl)hydroxylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-(Methylsulfonyl)benzyl chloride.
Reaction with Hydroxylamine: The benzyl chloride is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol.
Formation of Hydroxylamine Derivative: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the hydroxylamine derivative is complete.
Purification: The product is then purified by recrystallization or other suitable purification methods to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(4-(Methylsulfonyl)benzyl)hydroxylamine hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted organic compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
- Used in the synthesis of biologically active molecules for research purposes.
Medicine:
- Potential applications in drug development due to its ability to modify biological molecules.
- Investigated for its role in the synthesis of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of O-(4-(Methylsulfonyl)benzyl)hydroxylamine hydrochloride involves its reactivity with various biological and chemical targets. The hydroxylamine group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is exploited in biochemical assays and drug development to study and manipulate biological systems.
Comparison with Similar Compounds
O-Benzylhydroxylamine hydrochloride: Similar structure but lacks the methylsulfonyl group.
O-(4-Nitrobenzyl)hydroxylamine hydrochloride: Contains a nitro group instead of a methylsulfonyl group.
O-(4-Methoxybenzyl)hydroxylamine hydrochloride: Substituted with a methoxy group.
Uniqueness:
- The presence of the methylsulfonyl group in O-(4-(Methylsulfonyl)benzyl)hydroxylamine hydrochloride imparts unique reactivity and stability compared to its analogs.
- This compound’s specific functional groups make it particularly useful in certain synthetic and biochemical applications where other hydroxylamine derivatives may not be as effective.
Properties
Molecular Formula |
C8H12ClNO3S |
|---|---|
Molecular Weight |
237.70 g/mol |
IUPAC Name |
O-[(4-methylsulfonylphenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NO3S.ClH/c1-13(10,11)8-4-2-7(3-5-8)6-12-9;/h2-5H,6,9H2,1H3;1H |
InChI Key |
HZRWPLLWYSWZLA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















